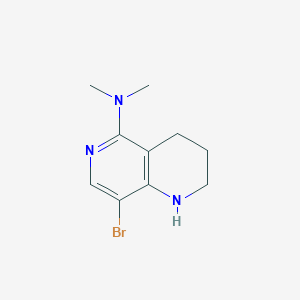

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

Description

Properties

IUPAC Name |

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h6,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOYXABQYADPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C2=C1CCCN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate Synthesis: Bromination of 1,6-Naphthyridin-5(6H)-one

A critical precursor for this compound is 8-bromo-1,6-naphthyridin-5(6H)-one , synthesized via bromination of 1,6-naphthyridin-5(6H)-one using N-bromosuccinimide (NBS) in 1,2-dichloroethane (Scheme 1).

| Parameter | Value |

|---|---|

| Reaction Time | 3.5 hours |

| Temperature | 25°C |

| Workup | Filtration, trituration |

| Purity (HPLC) | >95% |

Functionalization to Amine: Reductive Amination

The ketone group in 8-bromo-1,6-naphthyridin-5(6H)-one is converted to the dimethylamine moiety via reductive amination (Scheme 2).

- Reagents :

- Dimethylamine hydrochloride

- Sodium cyanoborohydride (NaBH3CN)

- Methanol as solvent

- Conditions :

| Step | Details |

|---|---|

| Ketone Activation | Formation of imine intermediate |

| Reduction | NaBH3CN in methanol |

| Purification | Column chromatography (Al2O3, CH2Cl2/MeOH) |

Alternative Route: Cyclization of Brominated Precursors

A patent describes cyclization strategies for naphthyridine derivatives, adaptable for introducing bromine early in the synthesis:

- Starting Material : 2-Bromo-3-cyanopyridine

- Cyclization Agent : 1,1,3,3-Tetramethoxypropane in acetic acid

- Conditions :

- Acid-catalyzed cyclization to form the naphthyridine core.

- Bromine retention at position 8 during ring formation.

- Post-cyclization amination with dimethylamine.

Directed Bromination via Metalation

For late-stage bromination, directed ortho-metalation (DoM) can achieve regioselectivity:

- Substrate : N,N-Dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

- Reagents :

- LDA (Lithium Diisopropylamide) at −78°C

- Bromine (Br2) or NBS

- Outcome : Bromination at position 8 due to directing effects of the dimethylamino group.

| Challenge | Solution |

|---|---|

| Regioselectivity | Use of LDA for deprotonation |

| Functionalization | Quenching with electrophilic bromine |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination + Reductive Amination | High-purity intermediates | Multi-step synthesis | 70–86% |

| Cyclization of Brominated Precursors | Early bromine incorporation | Requires specialized precursors | 67–72% |

| Directed Metalation | Regioselective | Low-temperature conditions | ~60% (est.) |

Critical Considerations

- Regioselectivity : Bromination at position 8 is influenced by electronic effects of the dimethylamino group and steric factors.

- Functional Group Compatibility : The dimethylamino group must withstand bromination conditions (e.g., avoid oxidative degradation).

- Scalability : Cyclization methods (e.g., using 1,1,3,3-tetramethoxypropane) are scalable but require strict temperature control.

Chemical Reactions Analysis

Types of Reactions

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted naphthyridine, while oxidation might produce a naphthyridine oxide.

Scientific Research Applications

Medicinal Chemistry Applications

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is primarily studied for its pharmacological properties , which include:

-

Anticancer Activity :

- Research indicates that functionalized 1,6-naphthyridines exhibit significant effects on various cancer cell lines. Studies have shown that derivatives like this compound can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms of action .

-

Antimicrobial Properties :

- Naphthyridine derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens. The presence of bromine and dimethylamino groups enhances the compound's interaction with microbial targets .

-

Central Nervous System (CNS) Activity :

- Compounds in this class have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems. This makes them candidates for treating neurological disorders such as depression and anxiety .

The biological activity of this compound is attributed to its structural characteristics. Key findings include:

- Binding Affinity : Studies have demonstrated that this compound interacts with various biological targets, including receptors involved in neuropharmacology and cancer therapy .

- Mechanisms of Action : The compound may exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study B | Antimicrobial Efficacy | Demonstrated significant inhibition against Gram-positive bacteria with MIC values lower than standard antibiotics. |

| Study C | Neuropharmacology | Showed potential as a serotonin receptor modulator in animal models of depression. |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Naphthyridine Core : Utilizing starting materials like naphthalene derivatives.

- Bromination : Introduction of the bromine atom at the 8-position using reagents like N-bromosuccinimide.

- Dimethylation : Employing methylating agents to introduce dimethylamino groups at the nitrogen positions.

These synthetic pathways are crucial for producing compounds with specific biological activities.

Mechanism of Action

The mechanism of action of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamine group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Structural Variations

The table below compares 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine with structurally similar 1,6-naphthyridine derivatives:

*†Calculated based on molecular formula. *Discrepancy in formula noted (unaccounted fluorine in ).

Key Research Findings

Physicochemical Properties

- Halogen Effects : Bromine at the 8-position is a common feature in naphthyridines, serving as a synthetic handle for further functionalization (e.g., cross-coupling reactions) .

Biological Activity

8-Bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine (CAS: 362606-16-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the molecular formula and a molecular weight of 213.08 g/mol. It is characterized by the presence of a bromine atom and a dimethylamino group, which may influence its pharmacological profile.

Synthesis

The synthesis of 8-bromo derivatives typically involves bromination of naphthyridine precursors. Various methods have been reported for synthesizing similar compounds, often utilizing electrophilic aromatic substitution reactions or cyclization strategies with suitable catalysts .

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain naphthyridine derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

Naphthyridine derivatives are also being investigated for their anticancer properties. A series of studies have reported that modifications in the naphthyridine structure can lead to enhanced activity against cancer cell lines such as HeLa and HCT116. For example, compounds with similar structures have shown IC50 values in the low micromolar range against these cell lines . The mechanism often involves the inhibition of key protein kinases involved in cell proliferation.

Neuroprotective Effects

Some studies suggest that naphthyridine derivatives may possess neuroprotective properties. Research on related compounds indicates potential benefits in models of neurodegeneration, possibly through antioxidant mechanisms or modulation of neurotransmitter systems .

Case Studies

Q & A

How can the bromine substituent in 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine be leveraged for functionalization in multi-step synthesis?

Advanced Methodological Answer:

The bromine atom at the 8-position serves as a versatile handle for nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key strategies include:

- Cyclocondensation : React with potassium O-ethylxanthate (165°C, 1-methylpyrrolidin-2-one, 7 h) to form fused thiazolo-naphthyridine systems .

- Amination : Use potassium amide in liquid ammonia to substitute bromine with amines, yielding 1,6-naphthyridin-3/4-amines (50–80% yield) .

- Alkylation : Introduce phthalimide-protected alkyl chains via N-(4-iodopentyl)phthalimide (80°C, DMF, NEt₃) followed by hydrazine deprotection .

What methodological considerations ensure selective alkylation of the N,N-dimethylamino group in brominated 1,6-naphthyridine derivatives?

Advanced Methodological Answer:

Selectivity hinges on steric and electronic factors:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine while stabilizing intermediates .

- Protecting Groups : Use trityl chloride (THF, NEt₃, 50°C) to temporarily block competing reactive sites (e.g., primary amines) .

- Temperature Control : Moderate temperatures (50–80°C) minimize side reactions like over-alkylation or dehalogenation .

How can cyclocondensation reactions be optimized to synthesize fused heterocycles from 8-bromo derivatives?

Advanced Methodological Answer:

Optimize reaction parameters based on substrate reactivity:

- Reagent Stoichiometry : Excess potassium O-ethylxanthate (1.5–2.0 eq.) ensures complete conversion .

- Reaction Time : Prolonged heating (>7 h at 165°C) improves cyclization efficiency but risks decomposition; monitor via TLC .

- Solvent Selection : High-boiling solvents (e.g., 1-methylpyrrolidin-2-one) enable high-temperature stability .

What strategies link structural modifications of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine to biological activity?

Advanced Methodological Answer:

- Conformational Analysis : Use X-ray crystallography to correlate substituent placement (e.g., 5-amino groups) with antibacterial activity .

- Bioisosteric Replacement : Replace bromine with selenobenzyl or cyano groups to modulate electron density and enhance target binding .

- SAR Studies : Synthesize analogs (e.g., 7-bromo-1-ethyl derivatives) and screen against microbial targets to identify pharmacophores .

Which spectroscopic techniques resolve regioselectivity in brominated 1,6-naphthyridine derivatives?

Basic Methodological Answer:

- ¹H NMR : Compare aromatic proton splitting patterns to distinguish between 3- and 4-substituted isomers .

- Mass Spectrometry : Identify isotopic clusters (⁷⁹Br/⁸¹Br) to confirm bromine retention or substitution .

- X-ray Diffraction : Resolve ambiguous regiochemistry in crystalline derivatives .

How should researchers address contradictions in reported yields for brominated naphthyridine alkylation?

Advanced Methodological Answer:

- Systematic Replication : Vary solvents (DMF vs. THF), bases (NEt₃ vs. K₂CO₃), and temperatures to identify optimal conditions .

- Side-Reaction Analysis : Monitor for dehydrobromination byproducts (e.g., via GC-MS) when using Br₂ or Et₃N .

- Control Experiments : Isolate intermediates (e.g., 3,7-dibromo derivatives) to confirm reaction pathways .

What role does the bromine atom play in transition-metal-catalyzed cross-coupling reactions?

Advanced Methodological Answer:

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids (80°C, DMF/H₂O) .

- Buchwald-Hartwig Amination : Catalyze C–N bond formation with Pd₂(dba)₃ and Xantphos (100°C, toluene) .

- Mechanistic Insight : Bromine’s electronegativity stabilizes oxidative addition intermediates, enhancing catalytic turnover .

How do X-ray crystallography and computational modeling resolve conformational ambiguities?

Advanced Methodological Answer:

- X-ray Analysis : Determine crystal packing effects on conformer ratios (e.g., symmetric vs. asymmetric dihydro derivatives) .

- DFT Calculations : Compare energy landscapes of rotamers to predict dominant conformations in solution .

- Dynamic NMR : Track coalescence temperatures to estimate rotational barriers in tetrahydro-naphthyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.